4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol
Overview
Description
4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol is an organic compound with the molecular formula C11H13BrO2. It is a derivative of tetrahydropyran, featuring a bromophenyl group and a methanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol typically involves the reaction of 4-bromobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-one
Reduction: 4-(4-phenyl)tetrahydro-2H-Pyran-4-methanol
Substitution: 4-(4-aminophenyl)tetrahydro-2H-Pyran-4-methanol
Scientific Research Applications
4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)tetrahydro-2H-Pyran-4-methanol
- 4-(4-Fluorophenyl)tetrahydro-2H-Pyran-4-methanol
- 4-(4-Methylphenyl)tetrahydro-2H-Pyran-4-methanol
Uniqueness
4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
[4-(4-bromophenyl)oxan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRJBNGMZAGNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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